molecular formula C7H4ClFO3 B13612607 3-Chloro-6-fluoro-2-hydroxybenzoic acid

3-Chloro-6-fluoro-2-hydroxybenzoic acid

Cat. No.: B13612607
M. Wt: 190.55 g/mol
InChI Key: WBZAQRVNIFVIIN-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H4ClFO3. It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and hydroxyl groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-fluoro-2-hydroxybenzoic acid typically involves the chlorination and fluorination of salicylic acid derivatives. One common method includes the reaction of 3-chlorosalicylic acid with fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation reactions and purification steps to ensure high purity and yield. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-fluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions modify the hydroxyl group .

Scientific Research Applications

3-Chloro-6-fluoro-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 3-Chloro-2-fluoro-6-hydroxybenzoic acid
  • 3-Fluoro-2-hydroxybenzoic acid
  • 2-Fluoro-6-hydroxybenzoic acid

Comparison: Compared to its analogs, 3-Chloro-6-fluoro-2-hydroxybenzoic acid is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly affect its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications .

Properties

Molecular Formula

C7H4ClFO3

Molecular Weight

190.55 g/mol

IUPAC Name

3-chloro-6-fluoro-2-hydroxybenzoic acid

InChI

InChI=1S/C7H4ClFO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10H,(H,11,12)

InChI Key

WBZAQRVNIFVIIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)O)Cl

Origin of Product

United States

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